- Bifunctional Polyene Cyclizations: Synthetic Studies on Pimarane Natural Products, Chemistry - A European Journal, 2021, 27(48), 12410-12421

Cas no 931-59-9 (Phenylsulfenyl Chloride)

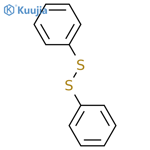

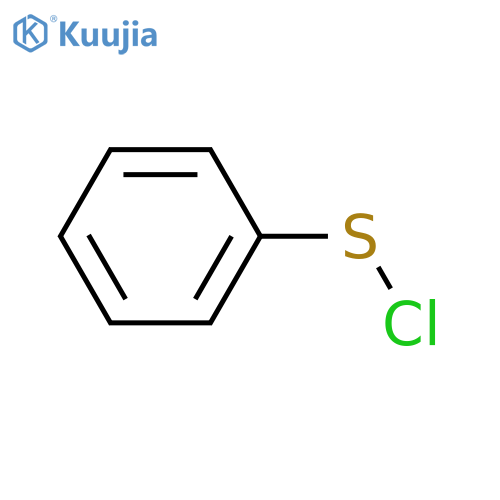

Phenylsulfenyl Chloride structure

商品名:Phenylsulfenyl Chloride

Phenylsulfenyl Chloride 化学的及び物理的性質

名前と識別子

-

- Benzenesulfenylchloride

- phenyl thiohypochlorite

- Phenylchloro sulfide

- Phenylsulfenylchloride

- Phenyl-sulfoniumylidene Chloride

- thiohypochlorous acid phenyl ester

- Phenylsulphenyl chloride

- Benzenesulfenyl chloride

- Phenyl chloro sulfide

- Phenylsulfenyl chloride

- (Chlorosulfanyl)benzene

- (Chlorothio)benzene

- Benzene, (chlorothio)-

- J-523958

- DB-321394

- SCHEMBL397524

- (PHENYLSULFANYL)CHLORANE

- 931-59-9

- benzene sulfenyl chloride

- phenyl sulfenyl chloride

- DTXSID60451599

- DTXCID90402418

- Phenylsulfenyl Chloride

-

- MDL: MFCD11850482

- インチ: 1S/C6H5ClS/c7-8-6-4-2-1-3-5-6/h1-5H

- InChIKey: JWUKZUIGOJBEPC-UHFFFAOYSA-N

- ほほえんだ: ClSC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 143.98000

- どういたいしつりょう: 143.9800490g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 59.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: ダークレッド吸湿油性液体

- 密度みつど: 1.25

- ゆうかいてん: 44 °C

- ふってん: 262 ºC

- フラッシュポイント: 110 ºC

- PSA: 25.30000

- LogP: 2.93250

Phenylsulfenyl Chloride セキュリティ情報

Phenylsulfenyl Chloride 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Phenylsulfenyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P296045-250mg |

Phenylsulfenyl Chloride |

931-59-9 | 250mg |

$ 800.00 | 2023-09-06 | ||

| TRC | P296045-10mg |

Phenylsulfenyl Chloride |

931-59-9 | 10mg |

$69.00 | 2023-05-17 | ||

| Aaron | AR00GV6N-10g |

Phenylsulfenylchloride |

931-59-9 | 98% | 10g |

$47.00 | 2025-02-10 | |

| Aaron | AR00GV6N-25g |

Phenylsulfenylchloride |

931-59-9 | 98% | 25g |

$88.00 | 2025-02-10 | |

| Aaron | AR00GV6N-5g |

Phenylsulfenylchloride |

931-59-9 | 98% | 5g |

$24.00 | 2025-02-10 | |

| Aaron | AR00GV6N-1g |

Phenylsulfenylchloride |

931-59-9 | 98% | 1g |

$7.00 | 2025-02-10 | |

| Aaron | AR00GV6N-100g |

Phenylsulfenylchloride |

931-59-9 | 98% | 100g |

$248.00 | 2025-02-10 | |

| TRC | P296045-50mg |

Phenylsulfenyl Chloride |

931-59-9 | 50mg |

$196.00 | 2023-05-17 | ||

| TRC | P296045-100mg |

Phenylsulfenyl Chloride |

931-59-9 | 100mg |

$356.00 | 2023-05-17 | ||

| TRC | P296045-25mg |

Phenylsulfenyl Chloride |

931-59-9 | 25mg |

$115.00 | 2023-05-17 |

Phenylsulfenyl Chloride 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Chlorine Solvents: Pentane ; 1 h, rt

リファレンス

- The Endocyclic Restriction Test: The Geometries of Nucleophilic Substitutions at Sulfur(VI) and Sulfur(II), Journal of Organic Chemistry, 2008, 73(24), 9627-9632

合成方法 3

はんのうじょうけん

1.1 Reagents: Chlorine

リファレンス

- Electrophilic additions to strained alkenes. II. The reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-diene derivatives, Canadian Journal of Chemistry, 1980, 58(22), 2329-39

合成方法 4

はんのうじょうけん

1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

リファレンス

- Synthesis, Crystal Structure, in Vitro Acetohydroxyacid Synthase Inhibition, in Vivo Herbicidal Activity, and 3D-QSAR of New Asymmetric Aryl Disulfides, Journal of Agricultural and Food Chemistry, 2012, 60(34), 8286-8293

合成方法 5

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

リファレンス

- Synthesis and biological evaluation of nonsymmetrical aromatic disulfides as novel inhibitors of acetohydroxyacid synthase, Bioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3723-3727

合成方法 8

合成方法 9

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Benzene ; 15 min, 0 °C

1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C

1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C

リファレンス

- Synthesis and deployment of an elusive fluorovinyl cation equivalent: Access to quaternary α-(1'-fluoro)vinyl amino acids as potential PLP enzyme inactivators, Journal of the American Chemical Society, 2017, 139(40), 14077-14089

合成方法 12

はんのうじょうけん

1.1 Reagents: Sulfuryl chloride

リファレンス

- Benzenesulfenyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-14

合成方法 13

はんのうじょうけん

リファレンス

- Concerning the mechanism of the formation of phosphoranes from the reaction of tricoordinated phosphorus compounds and alkyl benzenesulfenates, Phosphorus and Sulfur and the Related Elements, 1981, 11(1), 1-9

合成方法 14

はんのうじょうけん

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C

リファレンス

- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl Chlorides, Chemistry - An Asian Journal, 2014, 9(1), 58-62

合成方法 15

はんのうじょうけん

1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane

リファレンス

- Synthesis of [1c-13C]-Labelled Gangliosides GM3 and NMR-Spectroscopic Investigations in Cell Cultures, 1998, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

リファレンス

- Preparation of heterocyclic ring-containing asymmetric aromatic sulfide compound as AHAS inhibitors useful as herbicides, China, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C

リファレンス

- In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of Nucleophiles, Organic Letters, 2019, 21(5), 1484-1487

合成方法 18

はんのうじょうけん

1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt

リファレンス

- Catalytic Thia-Sommelet-Hauser Rearrangement: Application to the Synthesis of Oxindoles, Organic Letters, 2011, 13(5), 1210-1213

合成方法 19

はんのうじょうけん

1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; cooled; 1 h, cooled

リファレンス

- Triazole-asymmetric disulfide compounds as herbicides and their preparation, agrochemical compositions and use in the control of weeds, China, , ,

合成方法 20

はんのうじょうけん

1.1 Reagents: Chlorine

リファレンス

- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chlorides, Journal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40

Phenylsulfenyl Chloride Raw materials

Phenylsulfenyl Chloride Preparation Products

Phenylsulfenyl Chloride 関連文献

-

1. Intramolecular cyclization to 1-phenyl-1-benzothiophenium salts by electrophilic addition of o-(phenylsulfanyl)phenylalkynesTsugio Kitamura,Tatsuya Takachi,Masa-Aki Miyaji,Hironobu Kawasato,Hiroshi Taniguchi J. Chem. Soc. Perkin Trans. 1 1994 1907

-

2. Synthesis and structures of pyrroles fused with rigid bicyclic ring systems at β-positionsHidemitsu Uno,Satoshi Ito,Mitsuo Wada,Hikaru Watanabe,Miho Nagai,Akiko Hayashi,Takashi Murashima,Noboru Ono J. Chem. Soc. Perkin Trans. 1 2000 4347

-

3. Highly functionalised methylenecyclopropanes from cyclopropenesMark S. Baird,M. Fiona Shortt,Helmi H. Hussain,Juma'a R. Al Dulayymi J. Chem. Soc. Perkin Trans. 1 1993 1945

-

4. Synthesis of trimethylgermyl trimethylsilyl ketone and bis(trimethylgermyl) ketoneRune Johannesen,Tore Benneche J. Chem. Soc. Perkin Trans. 1 2000 2677

-

5. Synthesis and application of sialic acid-containing building blocks for glycopeptide libraries.1 Establishing glycosylation conditionsKoen M. Halkes,Phaedria M. St. Hilaire,Anita M. Jansson,Charlotte H. Gotfredsen,Morten Meldal J. Chem. Soc. Perkin Trans. 1 2000 2127

931-59-9 (Phenylsulfenyl Chloride) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量